

Addressing Sirtratumab linker instability in serum

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Compound of Interest

Compound Name: Sirtratumab

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Technical Support Center: Sirtratumab Vedotin

Welcome to the technical support center for **Sirtratumab** Vedotin (ASG-15ME). This resource is designed for researchers, scientists, and drug development professionals to address potential challenges related to the stability of the **sirtratumab** vedotin linker in serum during pre-clinical and clinical development.

Frequently Asked Questions (FAQs)

Q1: What is the composition of the **sirtratumab** vedotin linker and payload?

A1: **Sirtratumab** vedotin is an antibody-drug conjugate (ADC) that connects the anti-SLITRK6 monoclonal antibody, **sirtratumab**, to the cytotoxic payload, monomethyl auristatin E (MMAE). [1][2][3][4] This connection is made via a protease-cleavable linker called maleimidocaproyl-valyl-citrullinyl-p-aminobenzyloxycarbonyl (mc-val-cit-PABC).[1] The average drug-to-antibody ratio (DAR) is approximately 4.[1][5]

Q2: How is the val-cit linker designed to be released?

A2: The valine-citrulline (val-cit) dipeptide portion of the linker is engineered to be stable in the bloodstream.[6][7] Upon internalization of the ADC into a target tumor cell, it is trafficked to the lysosome. The highly active proteases within the lysosome, such as cathepsin B, recognize and cleave the val-cit sequence.[8][9][10] This cleavage initiates a self-immolation cascade of the PABC spacer, leading to the release of the active MMAE payload inside the cancer cell.[6]

Q3: What are the potential causes of **sirtratumab** vedotin linker instability in serum?

A3: While the val-cit linker is designed for stability, premature drug release in serum can occur due to a few primary mechanisms:

- **Maleimide-Thiol Instability:** The maleimide group used to attach the linker to cysteine residues on the antibody can be susceptible to a retro-Michael reaction. This can lead to the detachment of the entire linker-drug complex, which can then potentially re-attach to other proteins in the serum, like albumin.[\[11\]](#)
- **Hydrolysis:** The linker, particularly at the maleimide-thiol linkage, can undergo hydrolysis, leading to deconjugation.[\[11\]](#)
- **Proteolytic Cleavage in Plasma:** Although designed for lysosomal cleavage, some level of linker cleavage by proteases present in plasma can occur, though this is generally low for val-cit linkers.[\[5\]](#)[\[6\]](#)

Q4: What are the consequences of premature payload release in serum?

A4: Premature release of MMAE into systemic circulation can lead to several undesirable outcomes:

- **Reduced Therapeutic Index:** Less active drug reaches the tumor, potentially decreasing the ADC's efficacy.
- **Increased Off-Target Toxicity:** The highly potent MMAE can damage healthy tissues, leading to systemic toxicity.[\[12\]](#)
- **Altered Pharmacokinetics:** Deconjugation changes the properties of the ADC, affecting its distribution and clearance.[\[13\]](#)

Troubleshooting Guides

Issue 1: Higher than Expected Off-Target Toxicity in In Vivo Models

- **Symptom:** Preclinical models show signs of toxicity in non-tumor tissues, or the maximum tolerated dose (MTD) is lower than anticipated for an ADC with this payload class.

- Possible Cause: This is a primary indicator of premature payload release in the bloodstream due to linker instability.
- Troubleshooting Steps:
 - Assess Serum Stability: Directly measure the stability of **sirtratumab** vedotin in serum from the relevant species (e.g., mouse, human) over time. (See Experimental Protocol 1).
 - Quantify Free MMAE: Develop and validate an LC-MS/MS method to detect and quantify the concentration of unconjugated MMAE in plasma samples from treated animals.
 - Evaluate Linker Chemistry: If instability is confirmed, consider exploring alternative linker technologies. For maleimide-based conjugation, this could involve site-specific conjugation to more stable cysteine sites or using next-generation maleimide derivatives with improved stability.^[11] Sulfone-based linkers are another alternative.^[11]

Issue 2: Inconsistent or Lower than Expected Efficacy

- Symptom: Inconsistent anti-tumor activity is observed across experiments, or the efficacy is lower than other ADCs with similar targets and payloads.
- Possible Cause: This could be due to a loss of payload during circulation, resulting in a lower effective dose reaching the tumor. It may also be related to aggregation.
- Troubleshooting Steps:
 - Characterize ADC Integrity: Use Size Exclusion Chromatography (SEC-HPLC) to assess the level of aggregation and fragmentation of the ADC before and after serum incubation. (See Experimental Protocol 2).
 - Measure Average DAR Over Time: Employ Hydrophobic Interaction Chromatography (HIC) or LC-MS to determine if the average drug-to-antibody ratio decreases after incubation in serum. A drop in DAR is a direct indication of deconjugation.
 - Optimize Formulation: Ensure the formulation buffer pH and excipients are optimized for ADC stability. Suboptimal conditions can accelerate degradation and aggregation.^[14] Consider including stabilizing excipients like polysorbates or sugars.

Issue 3: High Molecular Weight Species Detected After Serum Incubation

- Symptom: SEC-HPLC analysis of **sirtratumab** vedotin after incubation in serum shows an increase in high molecular weight species (aggregates).
- Possible Cause: The hydrophobic nature of the MMAE payload can increase the propensity for aggregation, especially if some deconjugation and subsequent re-conjugation to other proteins occurs.[\[15\]](#)
- Troubleshooting Steps:
 - Formulation Optimization: Screen different buffer conditions (pH, ionic strength) to minimize aggregation.
 - Hydrophilic Linkers: For future ADC designs, consider incorporating hydrophilic linkers or PEGylation strategies to improve solubility and reduce aggregation.[\[8\]](#)[\[15\]](#)
 - Storage Conditions: Avoid repeated freeze-thaw cycles. Store the ADC at recommended temperatures (typically 2-8°C for liquid formulations) and consider lyophilization for long-term stability.[\[14\]](#)

Quantitative Data Summary

The following tables present illustrative data that might be generated during a serum stability study of an ADC like **sirtratumab** vedotin.

Table 1: **Sirtratumab** Vedotin Stability in Human Serum at 37°C

Incubation Time (hours)	Average DAR (by HIC-HPLC)	% Monomer (by SEC-HPLC)	Free MMAE in Supernatant (ng/mL)
0	3.9	98.5	< 0.1
24	3.6	96.2	5.2
48	3.4	94.8	10.8
72	3.1	93.1	18.5
96	2.8	91.5	25.1

Table 2: Comparison of Linker Stability in Different Species Plasma (72h incubation at 37°C)

Species	Average DAR	% Intact ADC	Notes
Mouse	2.5	85.3%	Mouse serum can contain esterases that may affect some linkers. [12]
Rat	2.9	89.1%	
Cynomolgus Monkey	3.0	91.5%	
Human	3.1	93.1%	Generally shows higher stability for many ADC linkers.

Experimental Protocols

Protocol 1: Assessing ADC Serum Stability by Measuring Average DAR

- Objective: To quantify the deconjugation of **sirtratumab** vedotin over time in a serum environment.
- Methodology:

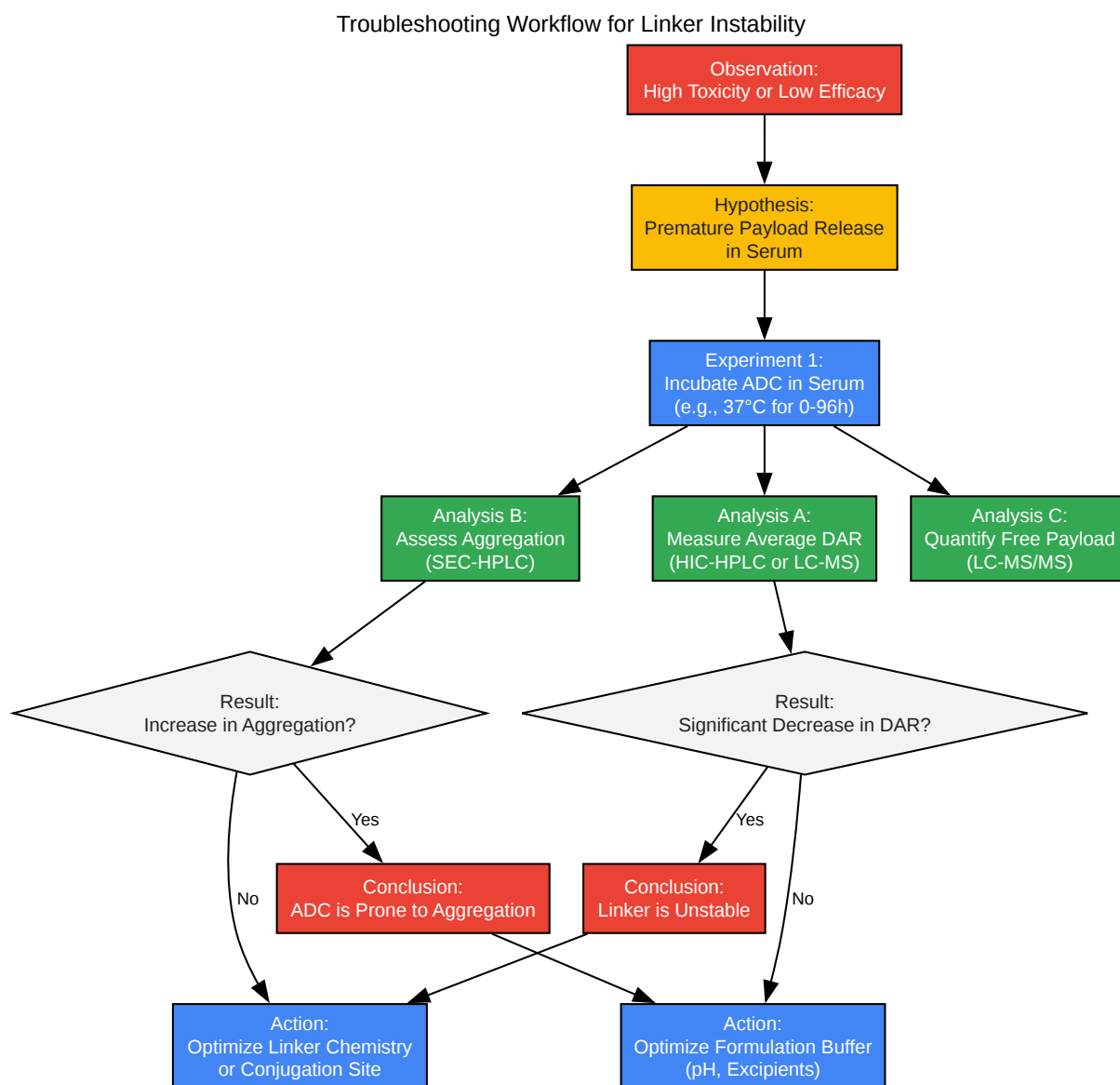
- Sample Preparation: Incubate **sirtratumab** vedotin at a concentration of 1 mg/mL in human serum at 37°C.
- Time Points: Collect aliquots at 0, 6, 12, 24, 48, 72, and 96 hours.
- Purification: At each time point, purify the ADC from the serum proteins. A common method is to use Protein A affinity chromatography to capture the antibody portion of the ADC.
- Analysis by HIC-HPLC: Analyze the purified ADC using Hydrophobic Interaction Chromatography (HIC). The retention time on a HIC column is related to the hydrophobicity of the ADC, which in turn is proportional to the number of conjugated drug molecules.
- Data Interpretation: Calculate the average DAR at each time point by analyzing the peak distribution. A shift towards earlier retention times indicates a decrease in the average DAR and thus, deconjugation.

Protocol 2: Analysis of Aggregation and Fragmentation by SEC-HPLC

- Objective: To quantify the percentage of monomer, aggregate, and fragment in a **sirtratumab** vedotin sample after serum incubation.
- Methodology:
 - Sample Preparation: Use the same aliquots prepared for the DAR analysis (Protocol 1).
 - Mobile Phase: Use a physiological buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0) as the mobile phase.[\[14\]](#)
 - Chromatography: Inject the sample onto a size exclusion column. The separation is based on the hydrodynamic radius of the molecules.
 - Detection: Monitor the eluent using a UV detector at 280 nm.[\[14\]](#)

- Data Interpretation: Integrate the peak areas corresponding to high molecular weight species (aggregates), the main monomer peak, and low molecular weight species (fragments). Calculate the percentage of each to assess changes in the physical stability of the ADC over time.

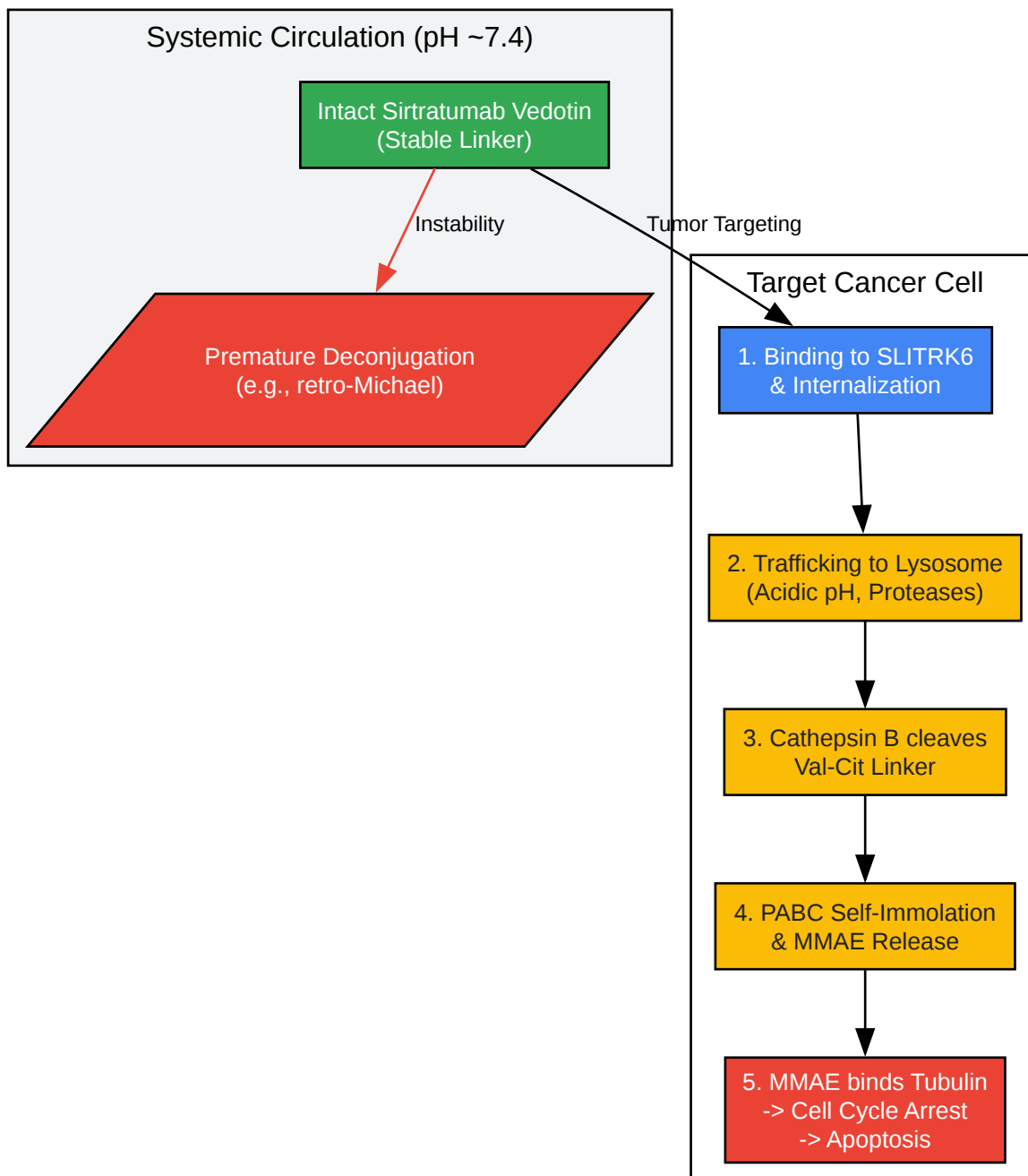
Visualizations



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Caption: Troubleshooting workflow for suspected ADC linker instability.

Sirtratumab Vedotin Mechanism of Action



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